(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C18H16FNO5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H16FNO5/c1-24-10-8-20-15(11-4-6-12(19)7-5-11)14(17(22)18(20)23)16(21)13-3-2-9-25-13/h2-7,9,15,22H,8,10H2,1H3 |
InChI Key |
KTSLUTHLWIYOQV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Core Strategy
This method leverages the reactivity of ethyl 2,4-dioxovalerate, aromatic aldehydes, and amines to form the pyrrolidine-2,3-dione scaffold. The reaction proceeds via a three-component condensation, followed by cyclization and dehydration.
Table 1: Reagents and Conditions for MCR
| Component | Role | Example Reagents |
|---|---|---|
| Ketone | Forms dione core | Ethyl 2,4-dioxovalerate |
| Aldehyde | Introduces 4-fluorophenyl group | 4-Fluorobenzaldehyde |
| Amine | Introduces 2-methoxyethyl group | 2-Methoxyethylamine |
| Catalyst | Facilitates condensation | Glacial acetic acid (10–20 mol%) |
| Solvent | Reaction medium | Ethanol, dichloromethane, or DMF |
| Temperature | Reaction control | Reflux (80–100°C) or room temperature |
Mechanistic Pathway
-
Condensation : Ethyl 2,4-dioxovalerate reacts with 4-fluorobenzaldehyde to form a β-hydroxy ketone intermediate.
-
Amination : The intermediate undergoes nucleophilic attack by 2-methoxyethylamine, forming a Schiff base.
-
Cyclization : Intramolecular dehydration yields the pyrrolidine-2,3-dione core.
-
Stereochemical Control : Acidic conditions favor the trans (4E) configuration via keto-enol tautomerism.
Table 2: Reported Yields for Analogous Reactions
| Reaction Type | Yield (%) | Conditions | Source |
|---|---|---|---|
| Three-component MCR | 45–77 | Ethanol, reflux, 4–7 hours | |
| Stepwise condensation | 81–96 | Ethanol, ionic liquid catalyst |
Stepwise Synthesis via Claisen-Schmidt Condensation
Route Design
This method separates the synthesis of key intermediates:
-
Furan-2-carbonyl derivative : Prepared via oxidation of furan or condensation of furan-2-carbaldehyde.
-
4-Fluorophenyl enamine : Formed by reacting 4-fluorobenzaldehyde with 2-methoxyethylamine.
Key Steps
-
Furan-2-carbonyl Intermediate :
-
Enamine Formation :
-
Reaction : 4-Fluorobenzaldehyde + 2-methoxyethylamine → 4-fluorophenyl enamine.
-
Conditions : Dichloromethane, room temperature, catalytic acid (e.g., H₂SO₄).
-
-
Cyclization :
Optimization Strategies
Solvent and Catalyst Selection
| Parameter | Preferred Option | Rationale |
|---|---|---|
| Solvent | Ethanol or DMF | Polar aprotic solvents stabilize intermediates |
| Catalyst | Glacial acetic acid | Lowers activation energy for condensation |
| Temperature | 80–100°C | Balances reaction rate and selectivity |
Purification Techniques
| Method | Purpose | Efficiency |
|---|---|---|
| Column chromatography | Remove byproducts | High purity (>95%) |
| Recrystallization | Final purification | Enhances crystal quality |
Stereochemical Control
The (4E) configuration arises from:
-
Thermal Stability : Trans isomers are more stable at elevated temperatures.
-
Acid Catalysis : Protonation of the carbonyl oxygen directs enol formation to favor trans geometry.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Multi-component MCR | Atom economy, fewer steps | Moderate yields (45–77%) |
| Stepwise synthesis | Higher yields (81–96%), better control | Requires intermediate isolation |
Critical Research Findings
-
Tautomerism : The 3-pyrroline-2-one intermediate exists as a mixture of tautomers, but the E-configuration dominates in the final product.
-
Solvent Effects : Ethanol enhances reaction rates due to hydrogen bonding with intermediates.
-
Catalyst Impact : Ionic liquids (e.g., [bmIm]OH) improve yields in green chemistry protocols .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylidene group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., F, Cl) : Improve metabolic stability and target binding .
- Methoxy Groups : Enhance solubility but may reduce membrane permeability due to increased polarity .
- Heteroaromatic Substituents (e.g., furan, pyridine) : Facilitate π-π stacking interactions with biological targets .
Biological Activity
The compound (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a pyrrolidine derivative with potential pharmacological applications. Its unique structure, featuring a fluorophenyl group and a furan moiety, suggests diverse biological activities, particularly in cancer therapy and antimicrobial action. This article reviews the existing literature on its synthesis and biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 341.36 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of the compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions.
- Introduction of the Furan Moiety : Achieved through condensation reactions.
- Fluorination : Incorporation of the fluorine atom into the phenyl ring.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:
- Breast Cancer : IC50 values ranging from 10 to 20 µM.
- Colon Cancer : Notable inhibition observed at concentrations as low as 5 µM.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 5 | G1 phase arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanistic Studies
Mechanistic investigations indicate that the compound may inhibit specific enzymes involved in nucleotide synthesis pathways, which are crucial for both cancer cell proliferation and microbial growth. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Case Studies
- In Vivo Studies : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.
- Synergistic Effects : When combined with standard chemotherapy agents like doxorubicin, enhanced antiproliferative effects were observed, suggesting potential for combination therapies.
Q & A
Q. What are the optimal synthetic routes for preparing (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione?
Methodological Answer: The synthesis typically involves multi-step organic reactions , starting with the preparation of the pyrrolidine-2,3-dione core. Key steps include:
- Functionalization of the pyrrolidine ring : Introduce substituents (e.g., 4-fluorophenyl) via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Formation of the furan-2-yl(hydroxy)methylidene moiety : Achieved through condensation reactions using furfural derivatives and hydroxylamine, often catalyzed by acids (e.g., HCl) or bases (e.g., sodium ethoxide) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in solvents like ethanol/dichloromethane mixtures ensures >95% purity .
Critical Parameters : Reaction temperatures (60–100°C), solvent choice (e.g., toluene for solubility), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield optimization .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Strong absorption at ~1650–1750 cm⁻¹ confirms C=O stretching, while O-H stretching (furan hydroxyl) appears at ~3200–3400 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak ([M+H]⁺) to the theoretical mass (~371.4 g/mol for C₂₀H₁₈FNO₆) .
Advanced Research Questions
Q. What experimental strategies address low yields during the condensation step of the furan-2-yl(hydroxy)methylidene group?
Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group, improving condensation efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing intermediates .
- Reaction Monitoring : Real-time FTIR or TLC (silica gel, ethyl acetate/hexane eluent) identifies byproducts early, enabling mid-reaction adjustments .
Data-Driven Example : In analogous compounds, switching from ethanol to DMF increased yields from 45% to 72% .
Q. How do structural modifications (e.g., substituents on the furan or pyrrolidine rings) influence biological activity?
Methodological Answer:
- Substituent Effects :
- Biological Assays :
- Enzyme Inhibition Studies : Test derivatives against kinases (e.g., MAPK) using fluorescence-based assays (IC₅₀ values correlate with furan ring electron density) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) reveal EC₅₀ shifts when the hydroxyl group is replaced with electron-withdrawing substituents .
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Computational Modeling : Molecular docking (AutoDock Vina) predicts hydrogen bonding between the furan hydroxyl and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kₐₙ/Kd) to quantify affinity for targets like cyclooxygenase-2 (COX-2) .
- Metabolic Pathways : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the pyrrolidine ring) in hepatic microsome assays, informing toxicity profiles .
Q. How can contradictory data on the compound’s antioxidant activity be resolved?
Methodological Answer: Contradictions may arise from assay conditions or sample purity. Resolution strategies:
- Standardized Assays : Use the DPPH radical scavenging assay with strict control of pH (7.4) and temperature (25°C) to minimize variability .
- Purity Verification : Re-test samples after HPLC purification to eliminate confounding byproducts .
- Comparative Studies : Benchmark against known antioxidants (e.g., ascorbic acid) under identical conditions. For example, EC₅₀ values of 12 μM (this compound) vs. 8 μM (ascorbic acid) suggest moderate activity .
Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Stereochemical Control :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Ru complexes) during condensation steps to preserve the (4E) configuration .
- Continuous Flow Reactors : Improve reproducibility by maintaining precise temperature (±1°C) and residence time control during scale-up .
- Analytical Validation : Circular dichroism (CD) spectroscopy confirms retention of stereochemistry in bulk batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
